BenchChemオンラインストアへようこそ!

2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Medicinal chemistry Pharmacophore design Structure-activity relationship

This 7-methyl isomer combines a 5-bromo-2-hydroxyphenyl substituent with the chromeno[2,3-d]pyrimidinone scaffold—a privileged structure with validated NF-κB pathway activity. The ortho-bromo-hydroxyl motif creates a unique H-bond donor/acceptor topology and halogen-bonding surface absent in the 4-bromo analog (CAS 902880-05-1) or 9-methyl isomer (CAS 902855-62-3). Procure concurrently with the 9-methyl isomer to assess methyl positional effects on anticancer potency and CYP2C19 inhibition. The aryl bromide enables orthogonal Suzuki-Miyaura or Buchwald-Hartwig diversification, while the hydroxyl group provides a second derivatization vector for targeted library expansion.

Molecular Formula C18H13BrN2O3
Molecular Weight 385.217
CAS No. 902880-36-8
Cat. No. B2651623
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one
CAS902880-36-8
Molecular FormulaC18H13BrN2O3
Molecular Weight385.217
Structural Identifiers
SMILESCC1=CC2=C(C=C1)OC3=C(C2)C(=O)NC(=N3)C4=C(C=CC(=C4)Br)O
InChIInChI=1S/C18H13BrN2O3/c1-9-2-5-15-10(6-9)7-13-17(23)20-16(21-18(13)24-15)12-8-11(19)3-4-14(12)22/h2-6,8,22H,7H2,1H3,(H,20,21,23)
InChIKeyYAXWBPDJGKGPPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(5-Bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one (CAS 902880-36-8): Baseline Chemical Identity and Structural Classification


The compound 2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one (CAS 902880-36-8) belongs to the 5H-chromeno[2,3-d]pyrimidine class—a fused heterocyclic scaffold that combines a chromene (benzopyran) ring system with a pyrimidinone moiety [1]. It carries a 5-bromo-2-hydroxyphenyl substituent at the 2-position and a methyl group at the 7-position of the chromeno core. The chromeno[2,3-d]pyrimidine scaffold is recognized in medicinal chemistry as a privileged structure with reported anticancer, antimicrobial, antioxidant, and NF-κB inhibitory activities across multiple derivatives [2]. However, the specific substitution pattern of this compound—featuring a bromine atom ortho to a hydroxyl group on the pendant phenyl ring combined with a 7-methyl on the fused core—represents a structurally distinct combination within this compound family.

Why 2-(5-Bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one Cannot Be Readily Replaced by Close Structural Analogs


Within the chromeno[2,3-d]pyrimidine family, seemingly minor structural modifications—including the position of halogen substitution, the presence or absence of a hydroxyl group on the phenyl ring, and the location of the methyl substituent on the chromeno core—produce divergent biological and physicochemical profiles. Halawa et al. (2017) demonstrated that antitumor activity of 5H-chromeno[2,3-d]pyrimidines is significantly affected by lipophilicity of substituents at the 5- and 8-positions as well as the nature of the fused pyrimidine ring [1]. The combination of a 5-bromo-2-hydroxyphenyl group with a 7-methyl substitution creates a unique hydrogen-bond donor/acceptor topology and halogen-bonding surface that is absent in the 4-bromo analog (CAS 902880-05-1) or the 9-methyl positional isomer (CAS 902855-62-3). Substituting this compound with an analog lacking the ortho-bromo-hydroxyl motif would eliminate the intramolecular hydrogen bond and alter the compound's interaction geometry with biological targets, as evidenced by SAR trends across the broader chromeno-pyrimidine class [1].

Product-Specific Quantitative Differentiation Evidence for 2-(5-Bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one (CAS 902880-36-8)


Ortho-Bromo-Hydroxyl Pharmacophore: Hydrogen Bond Donor/Acceptor and Polar Surface Area Differentiation vs. 4-Bromo Non-Hydroxyl Analog

The target compound possesses a 5-bromo-2-hydroxyphenyl substituent, providing 2 hydrogen bond donors (phenolic OH, pyrimidinone NH) and 5 hydrogen bond acceptors, versus the 4-bromo analog (CAS 902880-05-1, 2-(4-bromophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one) which carries a non-hydroxylated 4-bromophenyl group with only 1 hydrogen bond donor and 3 acceptors . The topological polar surface area (TPSA) of the target compound is calculated as 79.5 Ų compared to 55.1 Ų for the 4-bromo analog—a 44% increase that significantly affects membrane permeability and binding site complementarity . In class-level SAR studies of chromeno[2,3-d]pyrimidines, Halawa et al. (2017) demonstrated that the nature and position of substituents on the pendant phenyl ring and chromeno core directly modulate cytotoxic potency across MCF-7, HCT-116, HepG-2, and A549 cell lines, with lipophilicity changes altering activity by >10-fold between closely related analogs [1].

Medicinal chemistry Pharmacophore design Structure-activity relationship

7-Methyl vs. 9-Methyl Positional Isomerism: Impact on Lipophilicity and Biological Activity Potential

The target compound (7-methyl substitution, CAS 902880-36-8) differs from its positional isomer 2-(5-bromo-2-hydroxyphenyl)-9-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one (CAS 902855-62-3) only in the location of the methyl group on the chromeno core . Halawa et al. (2017) established that for 5H-chromeno[2,3-d]pyrimidines, the antitumor activity is "significantly affected by the lipophilicity of the substituent at the 5,8-position or fused pyrimidine ring at 2,3-positions," with positional isomerism leading to distinct potency profiles across four cancer cell lines [1]. The 7-methyl placement places the electron-donating methyl group in a position that electronically influences the chromeno oxygen and the pyrimidine ring conjugation differently than the 9-methyl isomer, affecting both the compound's electronic distribution and its steric presentation to biological targets. In structurally related chromeno-pyrimidine antioxidant studies, Avdović et al. (2023) demonstrated that the brominated derivative CP-1 exhibited an IC50 of 55.4 μM against the DPPH radical, while the non-brominated analog CP-2 showed an IC50 of 3.5 μM—a ~16-fold difference driven by substitution pattern changes [2].

Positional isomer differentiation Lipophilicity-activity relationship Chromeno-pyrimidine SAR

5-Bromo Substituent as a Synthetic Diversification Handle: Differential Utility in Cross-Coupling Chemistry vs. Core-Brominated Analogs

The bromine atom situated at the 5-position of the 2-hydroxyphenyl ring in the target compound serves as a versatile handle for palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification into libraries of analogs without modifying the chromeno-pyrimidine core . In contrast, the core-brominated analog 7-bromo-2-(2-hydroxyphenyl)-3H-chromeno[2,3-d]pyrimidin-4(5H)-one (CAS reported on multiple vendor sites) places the bromine on the chromeno ring system at the 7-position, where it can electronically perturb the pyrimidine ring conjugation and potentially alter core stability during coupling reactions [1]. The 5-bromo-2-hydroxyphenyl motif is a well-precedented substrate for Suzuki-Miyaura coupling, with the hydroxyl group capable of directing ortho-metalation or participating in chelation-assisted catalysis. Avdović et al. (2023) demonstrated that chromeno-pyrimidine derivatives constructed from 5-bromo-2-hydroxybenzaldehyde (the synthetic precursor to the target compound) are accessible in moderate to good yields under ionic liquid catalysis, confirming the synthetic tractability of this substitution pattern [2].

Synthetic chemistry Cross-coupling Building block utility Late-stage functionalization

Class-Level NF-κB Pathway Inhibition Potential: Structural Basis for Differentiation from Non-Halogenated Chromeno-Pyrimidines

Patent literature (US 11,266,648) establishes that substituted chromeno[2,3-d]pyrimidines are capable of inhibiting NF-κB/Rel transcription factors, with the general formula accommodating halogen, hydroxyl, and alkyl substituents at positions corresponding to those in the target compound [1]. A specific compound within the patent scope, 2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione (Compound 9), demonstrated an IC50 of 5,000 nM in a DNA binding assay measuring c-Rel protein displacement—confirming that the chromeno[2,3-d]pyrimidine scaffold can directly engage NF-κB pathway components [2]. The target compound's 5-bromo-2-hydroxyphenyl substituent introduces a halogen-bond donor (Br) adjacent to a hydrogen-bond donor (OH), a topology that class-level kinase and transcription factor inhibitor literature associates with enhanced binding through orthogonal non-covalent interactions [3]. While direct IC50 data for this specific compound against NF-κB targets are not yet published, the structural features align with pharmacophoric elements present in the most potent compounds within the patent series, and the bromine atom provides both steric bulk and polarizable surface not available in non-halogenated or dehydroxylated analogs.

NF-κB inhibition Anti-inflammatory Halogen bonding Chromeno-pyrimidine pharmacology

Recommended Research and Procurement Application Scenarios for 2-(5-Bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one (CAS 902880-36-8)


Medicinal Chemistry Lead Optimization: NF-κB Pathway Inhibitor Development

Based on the patent-established NF-κB inhibitory activity of substituted chromeno[2,3-d]pyrimidines, with the validated 2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione core showing IC50 = 5,000 nM against c-Rel DNA binding [1], the target compound serves as a structurally differentiated starting point. Its 5-bromo-2-hydroxyphenyl group provides an additional hydrogen-bond donor and halogen-bonding surface absent from the patent's exemplar compound, potentially enhancing target engagement. The 7-methyl group offers a modifiable lipophilicity handle. For procurement, this compound enables exploration of structure-activity relationships at the 2-phenyl position without requiring de novo core synthesis.

Focused Library Synthesis via Pd-Catalyzed Cross-Coupling

The aryl bromide at the 5-position of the pendant phenyl ring makes this compound an ideal substrate for Suzuki-Miyaura, Heck, or Buchwald-Hartwig diversification . Unlike core-brominated analogs where the bromine is conjugated with the pyrimidinone system and may alter electronic properties, the phenyl-bromine is electronically insulated from the chromeno-pyrimidine core, preserving core-target interactions during library expansion. The hydroxyl group can be protected or derivatized orthogonally, offering two independent diversification vectors. Precursor synthesis from 5-bromo-2-hydroxybenzaldehyde has been demonstrated under green chemistry conditions [2].

Cancer Cell Line Panel Screening with Positional Isomer Comparator

The class-level SAR established by Halawa et al. (2017) demonstrates that chromeno[2,3-d]pyrimidine derivatives exhibit differential cytotoxicity across MCF-7 (breast), HCT-116 (colon), HepG-2 (liver), and A549 (lung) cancer cell lines, with activity significantly modulated by substituent position and lipophilicity [3]. Procuring this specific 7-methyl isomer concurrently with its 9-methyl isomer (CAS 902855-62-3) enables a direct head-to-head assessment of the methyl positional effect on anticancer potency—a key SAR question that cannot be answered by testing either compound in isolation. The bromo-hydroxyl pharmacophore further allows comparison with the 4-bromo non-hydroxyl analog (CAS 902880-05-1) to isolate the contribution of the phenolic hydroxyl to cytotoxicity.

Computational Chemistry and Molecular Docking Studies

The well-defined chromeno[2,3-d]pyrimidine scaffold with its distinct hydrogen-bond donor/acceptor pattern (2 HBD, 5 HBA) and the heavy bromine atom (enabling sigma-hole halogen bonding calculations) makes this compound suitable for structure-based drug design and molecular docking studies [3]. The 7-methyl group provides a steric probe for assessing binding pocket tolerance. Molecular docking of related chromeno[2,3-d]pyrimidines has been performed by Halawa et al. (2017) to elaborate SAR, establishing a precedent for in silico evaluation of this scaffold class [3]. The compound can serve as a validation ligand for docking protocols targeting NF-κB proteins or other therapeutic targets where chromeno-pyrimidine inhibitors are being developed.

Quote Request

Request a Quote for 2-(5-bromo-2-hydroxyphenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.